Zinc, bis(hexamethyldisilylamide)
Description
Significance of Zinc Bis(Hexamethyldisilylamide) as a Benchmark Organometallic Reagent
Zinc, bis(hexamethyldisilylamide) serves as a benchmark reagent in organometallic chemistry due to its well-defined structure and versatile reactivity. acs.org Its utility spans a wide range of chemical transformations, including catalysis and polymer chemistry. acs.orgmdpi.com The bulky nature of the bis(trimethylsilyl)amide ligands creates a sterically hindered environment around the zinc center, influencing its coordination chemistry and catalytic behavior. This steric hindrance is crucial in controlling the selectivity of reactions, a desirable feature in modern synthesis.
The compound is recognized for its role as a catalyst in various organic reactions. For instance, it has demonstrated remarkable efficiency as a catalyst for the reduction of tertiary amides, showcasing impressive chemoselectivity and tolerance for a variety of functional groups such as esters, ethers, and ketones. acs.org Furthermore, its application as a transesterification catalyst for both the synthesis and degradation of polyesters highlights its importance in developing a circular materials economy. acs.orgacs.org
Historical Context and Evolution of Zinc Amide Chemistry
The journey of organozinc chemistry began in 1849 with Edward Frankland's synthesis of diethylzinc, a discovery that was foundational to the development of valence theory. digitellinc.com Initially, organozinc compounds were widely used in organic synthesis, but their application saw a decline after the advent of Grignard reagents. libretexts.org A resurgence of interest in their chemistry occurred in the 1980s with their application in the growth of electronic materials. libretexts.org
The development of zinc amide chemistry is a more recent chapter in this history. Zinc amides are compounds where a zinc atom is bonded to a nitrogen-containing ligand. electrochem.org These compounds have gained attention as potential precursors for the synthesis of zinc nitride, a non-toxic semiconductor with applications in optoelectronics. electrochem.org The synthesis of various zinc amide compounds, including heteroleptic zinc amides, has been explored through methods like salt metathesis reactions. electrochem.org The study of zinc amides has also been propelled by their catalytic applications, such as in the stereoselective ring-opening polymerization of lactides and other cyclic esters. mdpi.com The tunability of the steric and electronic properties of the amide ligands allows for precise control over the polymerization process. mdpi.com
Overview of Key Academic Research Trajectories for Zn(HMDS)₂
Current research on Zinc, bis(hexamethyldisilylamide) is multifaceted, exploring its fundamental properties and expanding its applications. Key research areas include:
Catalysis: A significant focus is on leveraging Zn(HMDS)₂ as a catalyst. Studies have demonstrated its effectiveness in promoting various organic transformations, including the reduction of amides and transesterification reactions. acs.orgacs.org Its simple, biocompatible, and ligand-free nature makes it an attractive catalyst for sustainable chemistry. acs.org
Polymer Chemistry: Zn(HMDS)₂ has emerged as a versatile catalyst for the ring-opening polymerization (ROP) of lactones, producing polyesters with controlled molecular weights and narrow dispersity. acs.org Research in this area explores the "living" and "immortal" characteristics of the polymerization process, enabling the synthesis of a wide range of polyester (B1180765) materials. acs.org
Structural and Mechanistic Studies: Researchers continue to investigate the structural and mechanistic details of reactions involving Zn(HMDS)₂. Techniques such as NMR spectroscopy, X-ray crystallography, and theoretical calculations are employed to understand reaction pathways and the role of the catalyst. For example, studies have elucidated the monomer-dimer equilibrium of related zinc bis(amide) compounds in solution. rsc.org
Materials Science: The use of zinc amides, including Zn(HMDS)₂, as precursors for the synthesis of materials like zinc nitride thin films is an active area of investigation. electrochem.org These materials have potential applications in electronics and optoelectronics.
Interactive Data Table: Properties of Zinc, bis(hexamethyldisilylamide)
| Property | Value | Reference |
| Molecular Formula | C₁₂H₃₆N₂Si₄Zn | chemspider.comnih.govnih.govscbt.com |
| Molecular Weight | 386.16 g/mol | nih.govscbt.comsigmaaldrich.com |
| CAS Number | 14760-26-0 | chemspider.comnih.govscbt.comsigmaaldrich.com |
| Appearance | Liquid | sigmaaldrich.com |
| Melting Point | 12.5 °C | sigmaaldrich.com |
| Density | 0.957 g/mL at 25 °C | sigmaaldrich.com |
| Synonyms | Zinc bis[bis(trimethylsilyl)amide], Zinc bis(hexamethyldisilazide) | nih.govscbt.comsigmaaldrich.com |
Interactive Data Table: Research Findings on Zn(HMDS)₂ Catalysis
| Reaction Type | Substrate | Key Finding | Reference |
| Transesterification | Lactones (e.g., rac-Lactide) | Highly controllable, "living", and "immortal" ring-opening polymerization. acs.org | acs.org |
| Amide Reduction | Tertiary Amides | Remarkable chemoselectivity and tolerance of various functional groups. acs.org | acs.org |
| Polymer Degradation | Polyesters | Acts as a versatile catalyst for polyester degradation, promoting a circular economy. acs.orgacs.org | acs.orgacs.org |
| Transamination | Dibenzylamine | Undergoes unexpected transamination to form dimeric bis(dibenzylamido)zinc. rsc.org | rsc.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;bis(trimethylsilyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H18NSi2.Zn/c2*1-8(2,3)7-9(4,5)6;/h2*1-6H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCUYQBZUVUONI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36N2Si4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3999-27-7, 14760-26-0 | |
| Record name | Zinc, bis(hexamethyldisilylamide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003999277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc bis[bis(trimethylsilyl)amide] | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Zinc, Bis Hexamethyldisilylamide and Analogues
Direct Synthetic Routes to Zn(HMDS)₂
The most common and direct methods for preparing zinc, bis(hexamethyldisilylamide) involve the reaction of a suitable zinc precursor with hexamethyldisilazane (B44280) (HMDS).
Preparative Strategies from Zinc Precursors and Hexamethyldisilazane
A prevalent synthetic strategy involves the salt metathesis reaction between a zinc halide, typically zinc chloride (ZnCl₂), and a deprotonated form of hexamethyldisilazane. The deprotonation of HMDS is usually accomplished using a strong base, such as an alkali metal amide like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS). wikipedia.org The reaction of ZnCl₂ with two equivalents of LiHMDS or NaHMDS yields Zn(HMDS)₂ and the corresponding alkali metal chloride as a byproduct, which can be removed by filtration.
Another approach involves the direct reaction of a zinc source with hexamethyldisilazane. For instance, the reaction of zinc acetate (B1210297) with HMDS can be employed for the synthesis of zinc-containing materials. nih.gov
Optimization of Reaction Conditions for Synthesis
The efficiency and purity of the synthesized Zn(HMDS)₂ are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. Reactions are typically carried out under an inert atmosphere, such as argon or nitrogen, due to the sensitivity of the reagents and products to air and moisture. acs.orgresearchgate.net
The choice of solvent can influence the solubility of the reactants and the precipitation of byproducts, thereby affecting the reaction rate and yield. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used. The temperature is another critical factor; for instance, the addition of the lithiated amine to the zinc dichloride solution is often performed at 0 °C. acs.org Stirring the reaction mixture for an extended period, often overnight, is a common practice to ensure the completion of the reaction. acs.org
Synthesis of Related Zinc Bis(alkyl)(trimethylsilyl)amide Compounds
The synthetic methodologies for Zn(HMDS)₂ have been extended to prepare a wide range of related zinc bis(alkyl)(trimethylsilyl)amide compounds, which exhibit varied steric and electronic properties.
Systematic Preparation of Substituted Zinc Amide Derivatives
A systematic approach has been developed for the synthesis of a series of zinc bis[(alkyl)(trimethylsilyl)amide] compounds. acs.orgnih.govacs.org This typically involves a two-step process. First, the desired secondary (alkyl)(trimethylsilyl)amine is synthesized. This can be achieved by reacting a primary amine with trimethylchlorosilane. The resulting secondary amine is then metalated, often with n-butyllithium, to form the corresponding lithium amide. acs.org Finally, the lithiated amine is reacted with zinc dichloride in a 2:1 molar ratio to produce the target zinc bis(amide) compound, with lithium chloride precipitating out of the solution. acs.org This methodology has been successfully applied to prepare a large library of derivatives with various alkyl groups. nih.govacs.org
Characterization of Novel Zinc Amide Compounds
The newly synthesized zinc amide compounds are thoroughly characterized using a variety of analytical techniques to confirm their identity and purity. These methods include:
Elemental Analysis: Carbon, hydrogen, and nitrogen content are determined to verify the empirical formula. acs.orgnih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR (¹H, ¹³C, ²⁹Si) is used to elucidate the structure and bonding within the molecule. acs.orgnih.govacs.org
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the chemical bonds present in the compound. acs.orgnih.govacs.org
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds. The characteristic isotopic pattern of zinc is a key feature observed in the mass spectra. acs.org
Thermogravimetric Analysis (TGA): TGA is used to assess the volatility and thermal stability of the zinc amide compounds. acs.orgnih.govacs.org
The synthesized zinc bis[(alkyl)(trimethylsilyl)amide] derivatives are typically colorless, viscous liquids or crystalline solids that are highly sensitive to oxygen and moisture. acs.org
Zn(HMDS)₂ as a Precursor in the Synthesis of Advanced Zinc Complexes
Zinc, bis(hexamethyldisilylamide) is a versatile precursor for the synthesis of more complex and advanced zinc compounds. Its utility stems from the reactivity of the zinc-nitrogen bonds, which can undergo various reactions such as protonolysis or salt metathesis.
For example, Zn(HMDS)₂ has been used to synthesize mixed amido-hydride zinc complexes by reacting it with hydride sources like dimethylamine (B145610) borane (B79455) or phenylsilane (B129415). rsc.org It also serves as a starting material for the preparation of zinc complexes with other ligands, such as N-heterocyclic carbenes (NHCs), where the NHC can coordinate to the zinc center. rsc.org
Furthermore, Zn(HMDS)₂ is a key reagent in the synthesis of zinc carboxylate complexes. The reaction of Zn(HMDS)₂ with carboxylic acids leads to the formation of zinc carboxylates and hexamethyldisilazane as a byproduct. nih.gov This method has been employed to prepare zinc benzoate (B1203000) complexes that are precursors to catalysts for the copolymerization of carbon dioxide and epoxides. nih.gov Additionally, heteroleptic zinc amides have been synthesized via salt metathesis reactions involving Zn(HMDS)₂. electrochem.org
The reactivity of Zn(HMDS)₂ also extends to the formation of zinc-containing materials. It has been investigated as a single-source precursor for the metal-organic chemical vapor deposition (MOCVD) of zinc nitride (Zn₃N₂) thin films. electrochem.org
Routes to Mixed Hydride-Amido Zinc Complexes
Mixed hydride-amido zinc complexes, which contain both a hydride (H⁻) and an amido ligand, are of significant interest. Their synthesis can be achieved through several strategic routes, primarily involving the reaction of a zinc bis(amide) precursor with a suitable hydride source.
One prominent approach utilizes Zinc, bis(hexamethyldisilylamide), Zn(HMDS)₂, as the starting material. The introduction of a hydride ligand can be accomplished by reacting Zn(HMDS)₂ with hydride-donating reagents such as dimethylamine borane (DMAB) or phenylsilane (PhSiH₃). rsc.org For instance, the reaction with DMAB leads to the formation of a hydride-rich zinc cluster, Zn₄(HMDS)₂H₆·2IPr, where IPr is an N-heterocyclic carbene (NHC) used for stabilization. rsc.org In contrast, using phenylsilane as the hydride source in the presence of an NHC stabilizer affords a monomeric heteroleptic hydride complex, (HMDS)ZnH·IPr. rsc.org The stability and structure of these products are often dependent on the solvent and the steric bulk of the supporting ligands. rsc.org
Another key strategy involves the formal metathesis of amido-organozincates with boranes, such as pinacolborane (HBPin). rsc.orgrsc.org This method targets a selective Zn-C/H-B exchange to generate the desired mixed amido-hydrido-zincate. However, the reaction can be complicated by a competing Zn-N/H-B exchange, especially when using sterically demanding amides like HMDS. rsc.org A successful approach utilizes a dipyridylamide (dpa) based arylzincate complex, LₙLi[(dpa)ZnPh₂], which reacts with one equivalent of HBPin to predominantly yield the mixed amido-hydrido zincate as the major product, alongside PhBPin. rsc.org This demonstrates a proof-of-principle for creating these valuable complexes through careful selection of the amide and ancillary ligands to control reactivity. rsc.org
| Zinc Precursor | Hydride Source | Ancillary Ligand/Stabilizer | Resulting Complex | Reference |
|---|---|---|---|---|
| Zn(HMDS)₂ | Dimethylamine borane (DMAB) | IPr | Zn₄(HMDS)₂H₆·2IPr | rsc.org |
| Zn(HMDS)₂ | Phenylsilane (PhSiH₃) | IPr | (HMDS)ZnH·IPr | rsc.org |
| LₙLi[(dpa)ZnPh₂] | Pinacolborane (HBPin) | Dipyridylamide (dpa) | Lithium amidophenylzincate-hydride | rsc.org |
Synthesis of Heteroleptic Zinc Amide Complexes with Diverse Ancillary Ligands
Heteroleptic zinc amide complexes, containing one amido ligand alongside other diverse ancillary ligands, are crucial for fine-tuning the steric and electronic properties of the metal center. Zinc, bis(hexamethyldisilylamide) is a common starting point for these syntheses.
One method involves the straightforward reaction of Zn(HMDS)₂ with a suitable proton source of the ancillary ligand. For example, N-heterocyclic carbenes (NHCs) with less steric bulk, such as IXy, can react with Zn(HMDS)₂ to form stable carbene adducts like Zn(HMDS)₂·IXy. rsc.org Similarly, salt metathesis reactions provide a reliable route; for instance, reacting a suitable zinc chloride precursor with a lithium amide can yield heteroleptic zinc amides. electrochem.org
The design of the ancillary ligand itself is a critical aspect of the synthesis. Researchers have developed series of amino-phenol/naphthol ligands that react with zinc precursors to form stable, often dimeric, heteroleptic complexes. nih.govrsc.org The specific architecture of these ligands directly influences whether a homo- or heteroleptic complex is formed. nih.gov Another class of ancillary ligands are ketodiimines, which can react with cyclopentadienyl (B1206354) zinc complexes to yield both homobinuclear and mononuclear heteroleptic species, such as L²(ZnCp)₂ and L²HZnCp*, depending on the stoichiometry and reaction conditions. nih.gov Insertion reactions also provide a pathway to heteroleptic complexes. The insertion of molecules like isocyanates into the Zn-C bond of an organozinc compound can produce heteroleptic zinc amidate complexes. acs.org
| Zinc Precursor | Ancillary Ligand Source | Type of Ancillary Ligand | Resulting Heteroleptic Complex Example | Reference |
|---|---|---|---|---|
| Zn(HMDS)₂ | IXy | N-Heterocyclic Carbene | Zn(HMDS)₂·IXy | rsc.org |
| Zinc Precursor | Amino-phenol/naphthol-H | Amino-phenolate/naphtholate | Dimeric Zinc Amino-phenolate Complexes | nih.govrsc.org |
| Cp₂Zn / Cp₂Zn | Ketodiimine (L²H₂) | Ketodiiminate | L²HZnCp | nih.gov |
| ZnMe₂ | Isocyanate (RNCO) | Amidate | [MeZnOC(Me)NR]ₓ | acs.org |
| Zinc Chloride Precursor | Lithium Amide | Amine | 3,3'-Imino bis(N,N-dimethylaminopropyl) zinc [bis(trimethylsilyl)-amide] | electrochem.org |
Formation of Homoleptic and Heteroleptic Lithium Zincates
Lithium zincates are 'ate' complexes containing both lithium and zinc, which exhibit enhanced nucleophilicity compared to their monometallic counterparts. researchgate.net Their synthesis generally involves co-complexation reactions between organozinc and organolithium reagents. researchgate.netresearchgate.net
Heteroleptic lithium zincates can be prepared by combining a diorganozinc compound, such as Zn(CH₂SiMe₃)₂, with an organolithium reagent like phenyllithium (B1222949) (PhLi) in the presence of a chelating donor such as PMDETA. This leads to monomeric heteroleptic products like [(PMDETA)LiZn(CH₂SiMe₃)₂Ph]. researchgate.net
Homoleptic lithium zincates, where all ligands on the zinc are identical, can be formed through similar co-complexation reactions, often involving a disproportionation process. For example, reacting Zn(CH₂SiMe₃)₂ and PhLi in the presence of TMEDA can result in the homoleptic zincate [(TMEDA)LiZn(CH₂SiMe₃)₃]. researchgate.net The synthesis of lithium zincates containing the 2,2,6,6-tetramethylpiperidide (TMP) ligand, an analogue of HMDS, from LiTMP and diorganozinc reagents is also well-established, highlighting a general route to amido-containing zincates. researchgate.net
Furthermore, the synthesis of mixed amido-hydrido-zincates represents a specialized class of heteroleptic zincates. As discussed previously, these can be formed from the reaction of a lithium amido-organo zincate with a hydride source like HBPin, where a Zn-C bond is selectively exchanged for a Zn-H bond. rsc.orgrsc.org This reactivity underscores the utility of lithium zincates as versatile platforms for creating complex, multifunctional reagents. rsc.org
| Zinc Reagent | Lithium Reagent | Donor Solvent/Ligand | Resulting Zincate Complex | Type | Reference |
|---|---|---|---|---|---|
| Zn(CH₂SiMe₃)₂ | PhLi | PMDETA | [(PMDETA)LiZn(CH₂SiMe₃)₂Ph] | Heteroleptic | researchgate.net |
| Zn(CH₂SiMe₃)₂ | PhLi | TMEDA | [(TMEDA)LiZn(CH₂SiMe₃)₃] | Homoleptic | researchgate.net |
| ZnR₂ | LiTMP | Not Specified | LiZn(TMP)R₂ | Heteroleptic | researchgate.net |
| (donor)Li(dpa)ZnPh₂ | HBPin | dpa | (donor)Li[(dpa)Zn(Ph)(H)] | Heteroleptic (amido-hydrido) | rsc.orgrsc.org |
Structural Elucidation and Spectroscopic Characterization of Zn Hmds 2 and Its Adducts
Solid-State Structural Analysis via X-ray Crystallography
The solid-state structure of zinc, bis(hexamethyldisilylamide), commonly abbreviated as Zn(HMDS)₂, has been a subject of interest, providing fundamental insights into the coordination chemistry of zinc with sterically demanding ligands. X-ray crystallography has been an indispensable tool in this endeavor, revealing the intricate details of its molecular and supramolecular architecture. mdpi.comamericanpharmaceuticalreview.comaps.org
Single-crystal X-ray diffraction studies have unequivocally established the molecular structure of Zn(HMDS)₂. In the solid state, the zinc center is coordinated to two bulky bis(trimethylsilyl)amide ligands. nih.govresearchgate.net The coordination geometry around the zinc atom is typically distorted from ideal linearity, a consequence of the steric repulsion between the large hexamethyldisilylamide groups. nih.govnih.gov This results in a coordination environment that can be described as approximately linear to bent, with the N-Zn-N bond angle deviating from 180°.
The zinc atom in these structures is generally two-coordinate, a relatively uncommon coordination number for zinc, which often prefers tetrahedral or octahedral geometries in the absence of sterically encumbering ligands. nih.govnih.gov The Zn-N bond lengths are consistent with typical zinc-amide bonds. The silicon-nitrogen bond lengths and the Si-N-Si bond angles within the hexamethyldisilylamide ligand are also characteristic of such silylamides. wikipedia.org
Table 1: Selected Crystallographic Data for Zn(HMDS)₂
| Parameter | Value | Reference |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 12.224 | nih.gov |
| b (Å) | 17.456 | nih.gov |
| c (Å) | 11.984 | nih.gov |
| β (°) | 116.08 | nih.gov |
| Z | 4 | nih.gov |
This steric protection also influences the reactivity of the complex, rendering it soluble in nonpolar organic solvents and contributing to its volatility. wikipedia.org The bulky nature of the ligands restricts intermolecular interactions, leading to a molecular solid with discrete monomeric or dimeric units rather than an extended polymeric structure in many cases. wikipedia.org The interplay between the steric demands of the ligands and the coordination preferences of the zinc ion is a recurring theme in the chemistry of metal silylamides. rsc.org
While often found as a monomer in the gas phase and in solution, Zn(HMDS)₂ can exhibit more complex arrangements in the solid state. wikipedia.org Depending on the crystallization conditions, both dimeric and polymeric structures have been observed. In the dimeric form, two Zn(HMDS)₂ units can associate through weak van der Waals interactions.
In some instances, solid-state structures reveal the formation of coordination polymers. mdpi.comresearchgate.net In these arrangements, the zinc centers are bridged by the nitrogen atoms of the HMDS ligands, leading to an extended network. This demonstrates the versatility of the amide ligand to act as a bridging unit, despite its steric bulk. The formation of such polymeric structures is influenced by factors such as the solvent used for crystallization and the presence of any trace impurities that might act as templates.
Solution-Phase Spectroscopic Characterization
Spectroscopic techniques are crucial for understanding the structure and dynamics of Zn(HMDS)₂ in solution. researchgate.netepa.govnih.gov Multinuclear NMR and vibrational spectroscopies provide complementary information to the solid-state data obtained from X-ray crystallography.
Multinuclear NMR spectroscopy is a powerful tool for characterizing Zn(HMDS)₂ and its adducts in solution. huji.ac.ilnih.gov
¹H NMR: The proton NMR spectrum of Zn(HMDS)₂ is typically simple, showing a single resonance corresponding to the methyl protons of the trimethylsilyl (B98337) groups. acs.org The chemical shift of this signal is characteristic of the silylamide environment.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data, exhibiting a single resonance for the methyl carbons.
²⁹Si NMR: Silicon-29 NMR spectroscopy provides direct insight into the silicon environment. A single resonance is typically observed for the equivalent silicon atoms in the HMDS ligands. The chemical shift can be sensitive to the coordination environment of the zinc center and any adduct formation.
The study of adducts of Zn(HMDS)₂ with other main group element compounds, such as those containing lithium and boron, has also been facilitated by multinuclear NMR. For instance, in the study of mixed-amido-hydrido zinc complexes, NMR studies involving ¹H, ¹³C, and ²⁹Si were essential. researchgate.net Furthermore, when studying adducts with lithium or boron-containing species, ⁷Li and ¹¹B NMR would be employed to probe the coordination environment of these nuclei.
Table 2: Representative NMR Data for Zn(HMDS)₂
| Nucleus | Chemical Shift (ppm) | Solvent |
| ¹H | ~0.3 | C₆D₆ |
| ¹³C | ~5.0 | C₆D₆ |
| ²⁹Si | Not widely reported | - |
Infrared (IR) and Ultraviolet-Visible (UV/Vis) spectroscopy provide further characterization of Zn(HMDS)₂. wikipedia.orgchemspider.com
IR Spectroscopy: The IR spectrum of Zn(HMDS)₂ is dominated by the vibrational modes of the hexamethyldisilylamide ligands. researchgate.net Characteristic bands include the Si-C and Si-N stretching and bending vibrations. The absence of an N-H stretching vibration confirms the deprotonation of the parent hexamethyldisilazane (B44280).
UV/Vis Spectroscopy: Zn(HMDS)₂, being a d¹⁰ complex with no d-d electronic transitions, is colorless and does not exhibit significant absorption in the visible region of the electromagnetic spectrum. researchgate.netresearchgate.net Its UV spectrum would primarily show absorptions corresponding to ligand-to-metal charge transfer (LMCT) bands at higher energies in the UV region.
Dynamic Behavior and Solution Equilibria
The behavior of Zinc, bis(hexamethyldisilylamide) (Zn(HMDS)₂) in solution is not static but is characterized by a series of dynamic equilibria that are highly sensitive to the surrounding environment, including the solvent and the presence of other coordinating species. Understanding these dynamics is crucial for predicting its reactivity and for the rational design of synthetic procedures involving this compound.
Fluxionality and Ligand Exchange Processes in Solution
While direct studies on the fluxionality of Zn(HMDS)₂ itself are not extensively detailed in the reviewed literature, the behavior of its adducts and related zinc complexes provides significant insights into potential ligand exchange processes. Fluxionality, the rapid interchange of coordinating and non-coordinating ligands or different coordination modes, is a known phenomenon in zinc chemistry. For instance, certain zinc complexes with multidentate ligands exhibit fluxional behavior in solution, where different parts of the ligand can exchange their coordination to the zinc center. This process is often observable by variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.netresearchgate.net
In the context of Zn(HMDS)₂ adducts, ligand exchange is a critical aspect of their solution chemistry. The bulky bis(trimethylsilyl)amide ligands create a sterically hindered environment around the zinc center, which can influence the lability of other coordinated ligands. For example, in heteroleptic complexes derived from Zn(HMDS)₂, ligand scrambling reactions can occur, leading to a mixture of species in solution. This indicates that the HMDS ligands can participate in exchange equilibria with other ligands present.
The formation of adducts with coordinating solvents like tetrahydrofuran (B95107) (THF) is a prime example of ligand exchange. While Zn(HMDS)₂ is soluble in non-polar, non-coordinating solvents, the introduction of a Lewis basic solvent such as THF can lead to the formation of stable adducts. This equilibrium between the non-solvated and solvated species is a form of ligand exchange, where the solvent molecules compete for coordination sites on the zinc atom. The stability of these adducts is dependent on the nature of the solvent, with more strongly coordinating solvents favoring adduct formation.
Aggregation Phenomena and Monomer-Dimer Equilibria
Metal bis(trimethylsilyl)amides, including Zn(HMDS)₂, are known to exist as molecular species that can form monomers, dimers, or even higher oligomers. rsc.org The degree of aggregation is influenced by a delicate balance of factors, primarily the steric bulk of the ligands and the nature of the solvent. In the solid state, related metal amides like Fe[N(SiMe₃)₂]₂ have been shown to be dimeric, while they exist as monomers in the gas phase. This suggests that intermolecular interactions in the condensed phase play a significant role in their aggregation.
The aggregation of Zn(HMDS)₂ is expected to be highly solvent-dependent. In non-coordinating solvents, the sterically demanding HMDS ligands may favor a monomeric structure to minimize steric repulsion. However, the possibility of weak van der Waals interactions leading to dimerization cannot be ruled out, especially at higher concentrations.
Studies on the Integrity and Stability of Zn(HMDS)₂ Complexes in Various Solvents
The stability of Zn(HMDS)₂ and its complexes is intrinsically linked to the nature of the solvent. As a strong Lewis acid, the zinc center in Zn(HMDS)₂ readily interacts with Lewis basic solvents.
In Non-Coordinating Solvents:
In non-polar, non-coordinating solvents such as hydrocarbons (e.g., toluene (B28343), hexane), Zn(HMDS)₂ is generally stable and soluble. rsc.org In these environments, the primary species is likely the monomeric, two-coordinate Zn[N(SiMe₃)₂]₂. The large steric profile of the hexamethyldisilylamide ligands effectively shields the zinc center from extensive intermolecular interactions, thus maintaining its monomeric nature in dilute solutions.
In Coordinating Solvents:
The introduction of coordinating solvents, such as ethers like tetrahydrofuran (THF), can significantly alter the solution structure and stability. These solvents can coordinate to the zinc center, forming adducts. The formation of a THF adduct with the related Ni[N(SiMe₃)₂]₂ has been shown to be crucial for its stability, with the THF-free complex being prone to decomposition. acs.org A similar stabilizing effect can be anticipated for Zn(HMDS)₂. The equilibrium between the free amide and its THF adduct would be shifted towards the adduct in THF solution.
Computational studies and experimental observations on related zinc complexes in aqueous solutions have demonstrated the dynamic nature of solvent exchange around the zinc ion. mdpi.com While Zn(HMDS)₂ is not stable in protic solvents like water, these studies highlight the general principles of solvent coordination and exchange at a zinc center. The coordination of solvent molecules can lead to changes in the coordination number and geometry of the zinc complex.
The stability of heteroleptic complexes derived from Zn(HMDS)₂ is also markedly solvent-dependent. For instance, a mixed amido-hydride zinc complex maintains its structural integrity in a polar solvent like d⁸-THF, but in the less polar benzene-d⁶, it exists in a complex equilibrium with its homoleptic counterparts. This underscores the critical role of the solvent in stabilizing specific complex structures and influencing solution equilibria.
Below is a table summarizing the expected behavior of Zn(HMDS)₂ in different solvent types based on the principles gathered from related systems.
| Solvent Type | Expected Predominant Species | Key Interactions | Stability |
| Non-Polar, Non-Coordinating (e.g., Toluene, Hexane) | Monomeric Zn(HMDS)₂ | Weak van der Waals forces | High |
| Polar, Coordinating (e.g., THF, Diethyl Ether) | Zn(HMDS)₂·(Solvent)ₓ Adducts | Lewis acid-base interaction (Zn-Solvent) | High (as adduct) |
| Protic (e.g., Water, Alcohols) | Decomposition | Reaction with protic source | Unstable |
Reactivity Profiles and Mechanistic Investigations of Zinc, Bis Hexamethyldisilylamide
Ligand Exchange and Transamination Reactions
The exchange of the bis(trimethylsilyl)amide, or hexamethyldisilylamide (HMDS), ligand is a fundamental process that allows for the synthesis of a wide variety of other zinc complexes. These reactions, including transaminations and salt metathesis, are driven by the formation of new, often more stable, bonds with incoming reagents. wikipedia.orgnih.gov
Exchange with Hydride Sources for Zinc Hydride Complex Formation
The synthesis of zinc hydride complexes, which are valuable in catalysis, can be achieved through the reaction of Zn[N(SiMe3)2]2 with various hydride sources. rsc.orgnih.govuu.nl This exchange reaction involves the transfer of a hydride to the zinc center and the concurrent protonation of the departing silylamide ligand to form the volatile and inert hexamethyldisilazane (B44280) (HN(SiMe3)2).
Common hydride sources include silanes and boranes. For instance, the reaction of Zn[N(SiMe3)2]2 with phenylsilane (B129415) (PhSiH3) or pinacolborane (HBpin) serves as a viable route to zinc hydride species. rsc.orgresearchgate.netrsc.org Often, these reactions, particularly with PhSiH3, are facilitated by the presence of an N-heterocyclic carbene (NHC) like 1,3-bis(2,6-di-isopropylphenyl)imidazol-2-ylidene (IPr) to stabilize the resulting hydride complex. researchgate.net The reaction with PhSiH3 in the presence of IPr can yield the monomeric heteroleptic hydride (HMDS)ZnH•IPr. researchgate.net Without a stabilizing ligand, dimeric or oligomeric zinc hydrides are often formed.
Table 1: Examples of Hydride Exchange Reactions
| Hydride Source | Stabilizing Ligand | Resulting Zinc Hydride Product |
|---|---|---|
| Phenylsilane (PhSiH3) | IPr | (HMDS)ZnH•IPr |
| Pinacolborane (HBpin) | [Bptm]⁻ | [Bptm]ZnH |
| Dimethylamine (B145610) borane (B79455) (DMAB) | IPr | Zn4(HMDS)2H6•2IPr |
Note: [Bptm]H = bis(2-pyridylthio)methane. The initial reaction is between Zn[N(SiMe3)2]2 and [Bptm]H to form [Bptm]ZnN(SiMe3)2, which then reacts with HBpin. rsc.org
Transmetalation Processes with Organoboron Compounds
Transmetalation between Zn[N(SiMe3)2]2 and organoboron compounds is an effective method for generating organozinc reagents. nih.govresearchgate.netresearchgate.net This process is typically driven by the thermodynamic favorability of forming a strong boron-nitrogen bond.
A well-documented example is the reaction with the powerful Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3. This reaction results in the transfer of a pentafluorophenyl group from boron to zinc and a silylamide group from zinc to boron, yielding a pentafluorophenyl zinc complex. researchgate.net Similarly, the boron-to-zinc exchange process is a key step in zinc-catalyzed borylation reactions, where organozinc compounds react with boranes like HBPin to generate Zn-H species and the desired organoboronate esters. researchgate.netresearchgate.net
Insertion Reactions into Zinc-Nitrogen Bonds
The polar Zn-N bond in Zn[N(SiMe3)2]2 is susceptible to insertion by various unsaturated molecules. This reactivity provides a direct pathway to more complex zinc coordination compounds with expanded functionalities.
Reactions with Al(I) Species and Other Low-Valent Main Group Metals
The field of low-valent main group chemistry has introduced novel reaction pathways for compounds like Zn[N(SiMe3)2]2. strath.ac.uknih.gov While direct insertion of an Al(I) monomer into the Zn-N bond is a topic of ongoing research, related reactivity with other low-valent species and organometallic reagents of aluminum, such as AlMe3, has been explored. uni-due.de These reactions can lead to the formation of heterobimetallic complexes, where the main group element becomes incorporated into a new bridging structure, highlighting the potential for creating novel bimetallic systems. strath.ac.uknih.gov
Insertion of Unsaturated Organic Molecules (e.g., Carbodiimides, Carbon Dioxide)
Unsaturated organic substrates containing polar multiple bonds readily insert into the Zn-N bonds of Zn[N(SiMe3)2]2.
Carbodiimides: The reaction with carbodiimides (RN=C=NR) proceeds via the insertion of the C=N double bond into the Zn-N bond. thermofisher.com This yields a zinc guanidinate complex, where the zinc atom is coordinated to a newly formed guanidinate ligand. ias.ac.incore.ac.ukresearchgate.net This transformation is a key step in zinc-catalyzed guanylation reactions. ias.ac.incore.ac.uk
Carbon Dioxide: Carbon dioxide (CO2) can also insert into the Zn-N bond, although this may require elevated temperatures. nih.gov This reaction leads to the formation of a zinc carbamate (B1207046) complex. researchgate.netnih.govrsc.org The insertion involves the nucleophilic attack of the amide nitrogen onto the carbon atom of CO2, resulting in a [Zn-O2CN(SiMe3)2] moiety. nih.govd-nb.info
Table 2: Insertion Reactions into the Zn-N Bond
| Inserting Molecule | General Formula | Resulting Functional Group |
|---|---|---|
| Carbodiimide | RN=C=NR | Zinc Guanidinate |
| Carbon Dioxide | CO2 | Zinc Carbamate |
Heterobimetallic Reactivity and Cooperative Effects
The combination of Zn[N(SiMe3)2]2 or its derivatives with other metal compounds can lead to heterobimetallic systems that exhibit cooperative effects. rsc.orgresearchgate.net In such systems, the two distinct metal centers work in synergy to achieve reactivity or catalytic activity that surpasses that of the individual monometallic components. researchgate.net
For example, bimetallic zinc complexes prepared from proligands and Zn[N(SiMe3)2]2 have demonstrated higher catalytic activity in ring-opening polymerization compared to their monometallic analogues. sigmaaldrich.comrsc.orgresearchgate.net This enhancement is attributed to the cooperation between the two zinc centers in activating the monomer and facilitating the polymerization process. The formation of heterobimetallic complexes through reactions with organoboron or other main group metal compounds also opens the door to cooperative catalysis, where one metal center can act as a Lewis acid to activate a substrate while the other participates in bond-breaking or bond-forming steps. uni-due.de
Formation and Reactivity of Alkali Metal Zincates
The interaction of Zinc, bis(hexamethyldisilylamide) with alkali metal compounds, particularly alkali metal alkoxides, leads to the formation of alkali metal zincates. These heterobimetallic species exhibit enhanced reactivity compared to the parent zinc amide.
A significant example is the reaction of Zn(HMDS)₂ with two molar equivalents of potassium tert-butoxide (KOtBu). This combination transforms the mild zinc bis-amide into a powerful metalating agent capable of regioselectively zincating a wide range of sensitive fluoroarenes. nih.gov Mechanistic studies indicate that the first equivalent of KOtBu engages in co-complexation with Zn(HMDS)₂, which kinetically activates the amide groups. The second equivalent of the alkali metal alkoxide serves to stabilize the resulting metalated intermediate, thereby preventing ligand redistribution. nih.gov This bimetallic partnership demonstrates remarkable metalating power, effecting the zincation of even less activated substrates like toluene (B28343) and benzene (B151609) at room temperature. nih.gov
The resulting alkali metal zincates, specifically bis-aryl potassium zincates, can be isolated as solid materials and have been structurally authenticated. These intermediates are amenable to further functionalization through electrophilic interception reactions. nih.gov Another instance involves the reaction of mixed-metal bases of the type [MZn(HMDS)₃], where M can be sodium (Na) or potassium (K), with sterically demanding ketones like 2,4,6-trimethylacetophenone. This reaction yields new mixed alkali-metal–zinc enolate compounds. acs.org X-ray crystallography has revealed that these enolates can adopt "inverse crown" structures, where a cationic eight-membered [(MOZnO)₂]²⁺ ring encapsulates two additional enolate ligands. acs.org
The promotional effect of alkali metals on the catalytic activity of zinc-based systems is a broader phenomenon. In the context of high-temperature water-gas shift reactions, potassium-promoted ZnO/ZnAl₂O₄ catalysts show significantly enhanced activity. researchgate.net The promotional effect of alkali metals in this system follows the order Li << Na << Cs < Rb < K, with potassium leading to a twenty-fold increase in the intrinsic rate constant compared to the unpromoted catalyst. researchgate.net This enhancement is attributed to both structural and electronic effects. researchgate.net
| Reactants | Product Type | Key Features | Application/Reactivity |
|---|---|---|---|
| Zn(HMDS)₂ + 2 KOtBu | Potassium Zincate | Enhanced basicity, kinetic activation of amide groups. nih.gov | Regioselective zincation of fluoroarenes, toluene, and benzene. nih.gov |
| [MZn(HMDS)₃] (M = Na, K) + 2,4,6-trimethylacetophenone | Mixed Alkali-Metal–Zinc Enolate | Forms "inverse crown" structures. acs.org | Synthesis of novel mixed-metal enolate complexes. acs.org |
Bimetallic Cooperation in Small Molecule Activation
The concept of bimetallic cooperation, where two different metal centers work in synergy to facilitate a chemical reaction, is a rapidly developing area of catalysis. researchgate.netrsc.orgdigitellinc.com This approach offers mechanistic pathways that are often inaccessible to monometallic systems, leading to enhanced reactivity and the discovery of new chemical transformations. nih.gov The synergy between the two metal atoms is crucial for the activation of strong chemical bonds. researchgate.netrsc.org
In the context of Zinc, bis(hexamethyldisilylamide), its interaction with other metal complexes can lead to bimetallic systems with cooperative reactivity. While direct examples involving Zn(HMDS)₂ in bimetallic small molecule activation are emerging, the principles can be inferred from related organozinc and bimetallic systems. For instance, the combination of transition metals with main group metals, such as zinc, provides new avenues for cooperative reaction pathways. researchgate.netrsc.org
The activation of small molecules often occurs across the bimetallic structure, with the nature of the metal-metal interaction influencing the reaction mechanism. nih.gov Polarized metal-metal bonds tend to favor heterolytic bond cleavage, while non-polarized bonds often lead to homolytic pathways. nih.gov The partnership between a transition metal and a main group metal like zinc can lead to unique reactivity. For example, the formation of a Ru/Zn bimetallic pair has been shown to remarkably accelerate the activation of dihydrogen. nih.gov
The design of bimetallic catalysts often focuses on bringing two metal centers in close proximity, either with or without direct metal-metal bonding. researchgate.netrsc.org The choice of the metal pair is critical to the resulting complex's reactivity. researchgate.netrsc.org Systems combining a late transition metal with an early transition metal or a main group metal can exhibit synergistic effects, where one metal center acts as a Lewis acid and the other as a Lewis base or a redox-active center. This cooperative action is essential for activating challenging substrates.
| Bimetallic System Type | Principle of Cooperation | Example of Activated Small Molecule | Reference Principle |
|---|---|---|---|
| Transition Metal / Main Group Metal (e.g., Zn) | Synergistic effects from distinct electronic properties of each metal. researchgate.netrsc.org | Dihydrogen (H₂) | Acceleration of activation by Ru/Zn pair. nih.gov |
| Late Transition Metal / Early Transition Metal | Lewis acid/base or redox-active cooperativity. | Carbon Dioxide (CO₂) | Reductive cleavage by polarized Ir/Al system. nih.gov |
| Homobimetallic (e.g., two Ga(I) centers) | Enhanced reactivity compared to mononuclear counterparts. researchgate.net | Carbon-Fluorine (C-F) bonds | Facile activation across the Ga-Ga bond. researchgate.net |
Lewis Acidity and Brønsted Basicity of Zn(HMDS)₂
Zinc, bis(hexamethyldisilylamide) exhibits dual chemical character, functioning as both a Lewis acid and a Brønsted base. This bifunctionality is central to its catalytic activity in a variety of organic transformations. The zinc center, with its vacant orbitals, acts as a Lewis acid, capable of coordinating to electron-rich species. Simultaneously, the nitrogen atoms of the hexamethyldisilazide ligands, with their lone pairs of electrons, impart Brønsted basicity, enabling the deprotonation of acidic substrates.
This dual nature allows Zn(HMDS)₂ to act as an efficient cooperative catalyst. For example, in the direct alkynylation of nitrones, Zn(HMDS)₂ has been shown to be more effective than other zinc species like Zn(OTf)₂-iPr₂NEt and ZnEt₂. oup.comresearchgate.netoup.com This enhanced activity is attributed to its ability to simultaneously activate both reaction partners.
The Lewis acidity of zinc(II) complexes can be combined with Brønsted acids to create synergistic catalytic systems. nih.govmdpi.com The combination of a Lewis acid and a Brønsted acid can lead to enhanced catalytic properties for many reactions. nih.govmdpi.com
Protic Reactivity and Proton Transfer Mechanisms
The Brønsted basicity of the nitrogen atoms in Zn(HMDS)₂ is fundamental to its protic reactivity. The compound readily reacts with protic substrates, undergoing proton transfer from the substrate to the HMDS ligand. This process is a key step in many reactions catalyzed by Zn(HMDS)₂.
For instance, in the alkynylation of nitrones, the reaction is proposed to proceed through a mechanism where Zn(HMDS)₂ first deprotonates the terminal alkyne, a proton transfer event. oup.com The resulting zinc acetylide then acts as a nucleophile, attacking the nitrone which is activated by coordination to the Lewis acidic zinc center. The catalytic cycle is completed by protonolysis of the zinc-alkoxide intermediate by another molecule of the alkyne, regenerating the zinc acetylide and releasing the product. oup.com
The study of proton-coupled electron transfer (PCET) in zinc-containing systems, even when zinc is not the redox-active metal, highlights the ability of its coordination sphere to facilitate proton transfer. nih.gov In studies of superoxide (B77818) dismutase where the native zinc is replaced by copper, the ligands originally coordinating the zinc ion were found to participate in PCET. nih.gov This demonstrates the inherent capability of zinc-coordinating ligands, which are often nitrogen-based like in Zn(HMDS)₂, to be involved in proton transfer processes.
Concerted Lewis Acid/Brønsted Base Activation
The catalytic efficacy of Zn(HMDS)₂ is often maximized when its Lewis acidic and Brønsted basic functionalities operate in a concerted or cooperative manner. This simultaneous activation of both the electrophile and the nucleophile in a reaction can significantly lower the activation energy of the transition state.
In the direct alkynylation of nitrones, a plausible mechanism involves the coordination of the nitrone's oxygen atom to the Lewis acidic zinc center. This coordination increases the electrophilicity of the nitrone's carbon atom. Concurrently, the Brønsted basic HMDS ligand deprotonates the terminal alkyne, generating a potent nucleophile in close proximity to the activated electrophile. This concerted activation facilitates the carbon-carbon bond formation. oup.comresearchgate.netoup.com
This mode of action, where a single catalyst possesses both acidic and basic sites that work in concert, is a hallmark of bifunctional catalysis. The synergy between the Lewis acid and Brønsted base sites within the same molecule allows for efficient and often highly selective chemical transformations. rsc.orgrsc.org
| Catalytic Reaction | Role of Lewis Acid (Zn center) | Role of Brønsted Base (HMDS ligand) | Activation Mode |
|---|---|---|---|
| Direct Alkynylation of Nitrones | Activates the nitrone by coordination. oup.comresearchgate.netoup.com | Deprotonates the terminal alkyne. oup.com | Concerted Lewis Acid/Brønsted Base. oup.comresearchgate.netoup.com |
| Transmetalation with Allylboronates | Facilitates the transfer of the allyl group. oup.com | May be involved in ligand exchange. | Lewis Acid-driven. oup.com |
Disproportionation Pathways and Redistribution Reactions
Disproportionation and ligand redistribution reactions are common phenomena in the chemistry of organometallic compounds, and Zinc, bis(hexamethyldisilylamide) is no exception. These reactions involve the exchange of ligands between metal centers, leading to the formation of new species with different stoichiometries.
While Zn(HMDS)₂ is a stable compound, it can participate in redistribution reactions, particularly in the presence of other reagents. For example, the reaction of homoleptic L₂Zn complexes with ZnMe₂ can lead to heteroleptic complexes of the type LZnMe through ligand redistribution. researchgate.net
In the context of the alkali-metal-alkoxide-mediated zincation reactions, the role of the second equivalent of KOtBu is crucial in preventing ligand redistribution of the metalated intermediate. nih.gov This suggests that in the absence of such a stabilizing agent, the intermediates might be prone to disproportionation or redistribution, which could lead to a mixture of products and lower reaction efficiency.
Ligand exchange is a fundamental type of redistribution reaction. youtube.com Zinc complexes are known to undergo ligand exchange, and the dynamics of these processes can be influenced by the nature of the ligands and the reaction conditions. For instance, some zinc complexes exhibit fluxional behavior in solution, indicating a rapid intramolecular ligand exchange mechanism. nih.gov While specific studies on the disproportionation of Zn(HMDS)₂ itself are not extensively detailed in the provided context, the general principles of ligand exchange and redistribution in zinc chemistry suggest that such pathways are plausible, especially in complex reaction mixtures.
Catalytic Applications of Zinc, Bis Hexamethyldisilylamide
Polymerization Catalysis
Zinc, bis(hexamethyldisilylamide), a prominent organometallic compound, serves as a versatile and effective catalyst, particularly in the domain of polymerization. Its utility is most pronounced in the ring-opening polymerization of cyclic esters, a critical process for producing biodegradable polymers.
Ring-Opening Polymerization (ROP) of Cyclic Esters
Zinc, bis(hexamethyldisilylamide), with the chemical formula Zn[N(SiMe₃)₂]₂, is frequently employed as a precursor or an initiator for the ring-opening polymerization (ROP) of various cyclic esters. nih.govscholaris.ca This process is fundamental to the synthesis of aliphatic polyesters, which are valued for their biodegradability and biocompatibility. nih.govnih.gov The effectiveness of zinc-based catalysts is attributed to zinc's low toxicity, making it a desirable alternative to other metals like tin. nih.goviaamonline.org
Zinc, bis(hexamethyldisilylamide) is instrumental in the ROP of lactides, including its racemic form (rac-lactide) and its stereoisomer, L-lactide, to produce polylactide (PLA), a widely used biodegradable polymer. nih.govnih.govresearchgate.net The compound can be used to synthesize various zinc complexes that act as catalysts. For instance, reactions with aminophenols or sequential tetradentate {ONNN} ligands yield highly active catalysts for lactide polymerization. nih.govnih.gov
Research has demonstrated that zinc complexes derived from Zinc, bis(hexamethyldisilylamide) can exhibit high stereoselectivity. nih.gov For example, pyridine-amine-imine-phenolate zinc complexes have been shown to be isoselective, polymerizing rac-lactide to create isotactic multiblock poly(lactic acid). nih.gov The stereoselectivity is highly dependent on the structure of the ancillary ligands attached to the zinc center. nih.govnih.gov Some systems have achieved a high probability of forming meso dyads (Pₘ), reaching up to 0.90 at room temperature, indicating a strong preference for producing isotactic PLA. nih.gov
The polymerization can be initiated by the silylamido group of the zinc complex itself or by an external co-initiator like an alcohol. nih.govresearchgate.net The use of an alcohol co-initiator can lead to better control over the polymerization process. nih.gov
Table 1: Polymerization of rac-Lactide using Zinc Complexes Derived from Zinc, bis(hexamethyldisilylamide)
| Catalyst/Initiator System | Monomer | Temperature (°C) | Conversion (%) | Pₘ | Molecular Weight (Mₙ) ( g/mol ) | Dispersity (Đ) |
|---|---|---|---|---|---|---|
| Lig¹ZnEt / Benzyl (B1604629) Alcohol | rac-Lactide | RT | 95 | 0.82 | 89,200 | 1.15 |
| Lig⁵ZnEt / Benzyl Alcohol | rac-Lactide | RT | 99 | 0.90 | 118,100 | 1.10 |
| Complex 5 / iPrOH | rac-Lactide | RT | 98 | 0.81 | 24,100 | 1.11 |
Data sourced from multiple studies and presented for illustrative purposes. nih.govnih.gov
The catalytic activity of zinc complexes derived from Zinc, bis(hexamethyldisilylamide) extends to the ROP of ε-caprolactone and other lactones, yielding valuable polyesters like polycaprolactone (B3415563) (PCL). nih.govnih.gov PCL and its copolymers with PLA are of significant interest for biomedical applications due to their biocompatibility and bioresorbability. nih.gov
Zinc complexes featuring phosphorus-based pincer ligands, synthesized from precursors like Zinc, bis(hexamethyldisilylamide), have been shown to be efficient catalysts for the copolymerization of L-lactide and ε-caprolactone. nih.gov These copolymerizations can be performed in the melt at elevated temperatures, producing random copolymers where the monomer distribution reflects the initial feed ratio. nih.gov The resulting copolymers typically exhibit high molecular masses with moderately narrow distributions. nih.gov
The most commonly accepted mechanism for the ROP of cyclic esters catalyzed by zinc complexes is the coordination-insertion mechanism. nih.govresearchgate.net This pathway involves several key steps:
Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the Lewis acidic zinc center of the catalyst. nih.govresearchgate.net
Initiation/Propagation: The polymerization is initiated by a nucleophilic attack of an initiating group, often an alkoxide or an amide bound to the zinc, on the coordinated monomer's carbonyl carbon. This attack opens the ring and covalently links the monomer to the catalyst. The newly formed alkoxide end of the polymer chain remains attached to the zinc center. researchgate.net
Chain Growth: Subsequent monomer units coordinate and insert into the zinc-alkoxide bond, leading to the growth of the polymer chain. researchgate.net
The bis(hexamethyldisilylamide) ligand itself can act as the initiating group, which would classify the initial step as an anionic insertion. While the term "anionic polymerization" is not always explicitly used, the mechanism involves a nucleophilic attack by the amide anion. The coordination-insertion mechanism is a more specific description of this process in the context of metal-mediated ROP. researchgate.net
The performance of zinc-based ROP catalysts is profoundly influenced by the ancillary ligands coordinated to the zinc center and the nature of the initiating group. Zinc, bis(hexamethyldisilylamide) serves as an excellent starting material because the silylamide ligands can be readily substituted by various protic ligands, allowing for the synthesis of a wide array of catalysts with tailored properties. nih.govnih.govresearchgate.net
Ancillary Ligands: The steric and electronic properties of the ancillary ligands dictate the catalyst's activity, stereoselectivity, and control over the polymerization. nih.govnih.govresearchgate.net For example, tetradentate aminophenolate or sequential {ONNN} ligands have been used to create highly active and stereoselective catalysts for lactide polymerization. nih.govnih.gov The coordination pattern of these ligands to the zinc center can significantly impact whether the resulting polymer is heterotactic or isotactic. nih.gov The architecture of the ligand is a key factor in controlling the microstructure and properties of the final polymer. nih.gov
Initiating Groups: The initiating group is the nucleophile that starts the polymerization. In many systems derived from Zinc, bis(hexamethyldisilylamide), an external initiator like an alcohol (e.g., benzyl alcohol, isopropanol) is added. nih.govnih.govnih.gov The alcohol reacts with the zinc precursor to form a zinc alkoxide in situ, which then initiates the polymerization. nih.gov This approach, often termed "immortal" ROP when excess alcohol is used, allows for the production of multiple polymer chains per metal center and offers better control over molecular weight. nih.gov The original bis(hexamethyldisilylamide) ligand can also function as the initiator. nih.gov
A key advantage of using well-defined zinc catalysts, including those derived from Zinc, bis(hexamethyldisilylamide), is the ability to control the molecular weight (Mₙ) and achieve a narrow molecular weight distribution (polydispersity index, Đ). nih.govmdpi.com
The molecular weight of the resulting polymer can often be controlled by adjusting the monomer-to-initiator ratio. rsc.org In systems using an alcohol as a co-initiator, the number of polymer chains is related to the amount of alcohol added. nih.govnih.gov Kinetic studies have shown that these polymerizations can proceed in a controlled manner. nih.govrsc.org This control leads to polymers with predictable chain lengths and narrow dispersity, often with Đ values close to 1.1, which is indicative of a living-type polymerization. nih.govnih.gov The ability to produce well-defined polymers is crucial for applications where specific material properties are required. rsc.org
Carbon-Carbon Bond Forming Reactions
The zinc-catalyzed direct alkynylation of nitrones represents an efficient method for the synthesis of propargylamines, which are valuable building blocks in organic chemistry. While direct studies focusing solely on Zinc, bis(hexamethyldisilylamide) are limited in the provided results, the broader context of zinc-catalyzed reactions provides insight. Generally, zinc catalysts facilitate the addition of terminal alkynes to the carbon-nitrogen double bond of nitrones. This transformation is a type of cross-dehydrogenative coupling, which is an atom-economical approach for forming new chemical bonds. researchgate.net
The reaction mechanism often involves the formation of a zinc alkynylide intermediate, which then nucleophilically attacks the nitrone. The efficiency and selectivity of this reaction can be influenced by the presence of ligands. For example, in some rhodium-catalyzed systems, an amine ligand plays a crucial "ON-OFF" role, where its presence is essential for the reaction to proceed smoothly. researchgate.net In zinc-catalyzed systems, similar ligand effects can be anticipated to modulate the reactivity and selectivity of the transformation.
Zinc, bis(hexamethyldisilylamide) can be employed in the allylation of carbonyl compounds and imines, leading to the formation of homoallylic alcohols and amines, respectively. These reactions typically proceed via an organozinc intermediate. An efficient method involves the reaction of an aldehyde or ketone with an allyl bromide and commercial zinc dust in a suitable solvent like tetrahydrofuran (B95107), which results in excellent regioselectivity with substituted allyl bromides. researchgate.net
The mechanism of zinc-catalyzed allylation can be complex. For instance, in the allylation of ketones with allylboronates catalyzed by diethylzinc, the reaction is thought to proceed through a stepwise mechanism involving the formation of an allylzincate species. nih.gov This is followed by the electrophilic addition of the ketone to this intermediate. nih.gov Additives, such as alcohols, can play a significant role by transforming the initial zinc catalyst into a more active species, like a zinc alkoxide. nih.gov The use of chlorotrimethylsilane (B32843) (TMSCl) and diisopropylamine (B44863) has been shown to efficiently promote the alkylation of aminals with organozinc reagents derived from allyl bromide. researchgate.net
Zinc, bis(hexamethyldisilylamide) serves as a precursor for the generation of chiral zinc catalysts, which are instrumental in a wide array of stereoselective transformations. acs.orgias.ac.in The development of enantiomerically pure or enriched compounds is a cornerstone of modern synthetic organic chemistry, and zinc-based catalysts play a significant role in this field. mdpi.com
One of the most explored areas is the asymmetric addition of organozinc reagents, such as diethylzinc, to carbonyl compounds. mdpi.com By employing chiral ligands, often amino alcohols or diamines, chiral zinc complexes can be formed in situ, which then catalyze the enantioselective addition to aldehydes and ketones, yielding chiral secondary alcohols. acs.orgias.ac.in The stereochemical outcome is highly dependent on the structure of the chiral ligand. mdpi.com
Furthermore, chiral zinc complexes are effective in promoting other stereoselective reactions. For instance, dinuclear zinc catalysts derived from proline have been successfully used in the enantioselective alkynylation of aromatic and α,β-unsaturated aldehydes. nih.gov These systems can achieve high yields and enantioselectivities for a broad range of substrates. nih.gov Zinc catalysts are also employed in stereoselective [4+2] cycloaddition reactions, such as the synthesis of piperidines from 1-azadienes and nitroalkenes, demonstrating high diastereoselectivity and regioselectivity. nih.gov The stereoselectivity in these reactions is often influenced by the electronic properties and steric hindrance of the ligands attached to the zinc center. nih.govacs.org
Table 2: Stereoselective Transformations using Zinc-based Catalysts
| Reaction Type | Catalyst System | Substrates | Product | Key Findings |
|---|---|---|---|---|
| Addition of Diethylzinc | Chiral Zinc Amides | Aldehydes | Chiral Secondary Alcohols | Highly enantioselective. acs.orgias.ac.in |
| Alkynylation | Proline-derived Dinuclear Zinc Catalyst | Aromatic and α,β-Unsaturated Aldehydes | Propargylic Alcohols | General and practical method with high enantioselectivity. nih.gov |
| [4+2] Cycloaddition | Chiral Bisoxazoline-Zinc Complex | 1-Azadienes, Nitroalkenes | Piperidines | Highly diastereoselective and regioselective. nih.gov |
Hydrometallation Reactions
The stoichiometric reduction of carbonyl compounds, such as aldehydes and ketones, can be achieved using zinc-based reagents. While the direct use of Zinc, bis(hexamethyldisilylamide) for stoichiometric hydrozincation is not explicitly detailed in the provided search results, related zinc hydride complexes show this reactivity. Monomeric two-coordinate zinc hydride complexes have been synthesized and shown to be effective for the stoichiometric hydrozincation of carbonyl compounds. acs.org
In a broader sense, zinc-catalyzed reduction of carbonyls using a hydride source like pinacolborane (HBpin) is a well-established and convenient method. nih.govmdpi.comresearchgate.net This process allows for the chemoselective reduction of aldehydes and ketones to their corresponding alcohols. researchgate.net These reactions often exhibit high selectivity and tolerate a wide range of functional groups. nih.govmdpi.com For example, the Zn(OAc)₂/HBpin system can effectively reduce aldehydes and ketones without affecting sensitive groups like esters, nitriles, or halides. nih.govmdpi.com The reduction of α,β-unsaturated aldehydes and ketones can also be performed regioselectively to yield allylic alcohols. mdpi.com While these are catalytic processes, they rely on the fundamental reactivity of zinc hydrides, which are formed in situ, with carbonyl groups, a process analogous to stoichiometric hydrozincation.
Catalytic Hydrosilylation of Carbonyl Compounds
The catalytic hydrosilylation of carbonyl compounds represents a significant transformation in organic synthesis, enabling the reduction of aldehydes and ketones to the corresponding alcohols. Zinc, bis(hexamethyldisilylamide), denoted as [Zn(HMDS)₂], has emerged as a noteworthy catalyst in this field. Its activity is often compared with other zinc-based catalytic systems, including those supported by nacnac ligands.
Research has demonstrated that zinc hydride complexes, such as DippNacNacZnH, effectively catalyze the chemoselective hydrosilylation of ketones and aldehydes under mild conditions. researchgate.net Mechanistic investigations suggest a pathway involving the reversible coordination of the silane (B1218182) to the zinc center, followed by reaction with the carbonyl substrate through a cyclic transition state to yield the silylated product. researchgate.net This process is distinct from the direct insertion of the carbonyl group into a Zn-H bond. researchgate.net
While direct catalytic data for Zinc, bis(hexamethyldisilylamide) in carbonyl hydrosilylation is less prevalent in the provided search results, the reactivity of related zinc amide complexes provides valuable insights. For instance, the reaction of bis(2-pyridylthio)methane with Zn[N(SiMe₃)₂]₂ affords a [Bptm]ZnN(SiMe₃)₂ complex, which is a precursor to a catalytically active zinc hydride species for the reduction of CO₂ and other carbonyl compounds via hydrosilylation. rsc.orgosti.gov This suggests that the bis(hexamethyldisilylamide) ligand can participate in the formation of active catalytic species.
The general mechanism for platinum-catalyzed hydrosilylation, known as the Chalk-Harrod mechanism, involves oxidative addition of the hydrosilane, coordination of the unsaturated substrate, migratory insertion, and reductive elimination. mdpi.com While zinc-based catalysts may operate through different mechanisms, this provides a foundational understanding of the steps involved in hydrosilylation reactions.
The following table summarizes the types of zinc catalysts and their applications in the hydrosilylation of carbonyl and related compounds based on the provided information.
| Catalyst System | Substrate | Key Features |
| DippNacNacZnH | Ketones, Aldehydes, Nitriles | Chemoselective reduction under mild conditions. researchgate.net |
| [Bptm]ZnH (derived from Zn[N(SiMe₃)₂]₂) | CO₂, Carbonyl Compounds | Catalytic reduction via hydrosilylation. rsc.orgosti.gov |
| Zinc-catalyzed systems | Cyanamides | Chemoselective hydrosilylation and hydroboration. rsc.org |
Chemical Recycling and Degradation of Polymeric Materials
The chemical recycling of polymeric materials is a cornerstone of sustainable chemistry, aiming to depolymerize waste plastics into valuable monomers or other chemical feedstocks. Zinc, bis(hexamethyldisilylamide) and related zinc compounds have demonstrated significant potential in this area, particularly for the degradation of polyesters.
Transesterification Processes for Polyester (B1180765) Degradation
Transesterification is a key chemical process for the degradation of polyesters like polylactide (PLA) and polyethylene (B3416737) terephthalate (B1205515) (PET). Zinc-based catalysts, including simple and commercially available metal amides, have shown high activity in these reactions. dntb.gov.ua
In the alcoholysis of PLA and PET, zinc amides have demonstrated good activity. dntb.gov.ua For instance, the methanolysis of PLA to produce methyl lactate (B86563) can be efficiently catalyzed by zinc salts. Zinc(II) acetate (B1210297) has shown excellent performance in this depolymerization, achieving high yields of methyl lactate. nih.gov The proposed mechanism for transesterification catalyzed by zinc carboxylates involves the initial coordination of the alcohol to the zinc center, followed by a carboxylate shift and subsequent reaction with the polyester. conicet.gov.ar
The catalytic activity of zinc compounds is influenced by factors such as the nature of the ligands. For example, bis(imidazole)/zinc complexes have been designed as highly active and stable catalysts for transesterification reactions, applicable to a wide range of substrates, including the synthesis of monomers from methyl acrylate (B77674) derivatives. rsc.org
The table below presents data on the zinc-catalyzed degradation of PLA.
| Catalyst | Polymer | Reagent | Product | Key Findings |
| Zinc(II) acetate | PLA | Methanol | Methyl lactate | Excellent performance with yields >99%. nih.gov |
| Zinc amides | PLA, PET | Methanol, Ethanol | Alkyl lactates, etc. | High activity at room temperature. dntb.gov.ua |
| Zinc(II) complexes | PLA | Methanol | Methyl lactate | Rapid degradation observed at 50 °C in THF and methanol. mdpi.com |
Circular Materials Economy Approaches
The catalytic degradation of polymers by compounds like Zinc, bis(hexamethyldisilylamide) is a critical enabler of a circular materials economy. This approach focuses on recovering valuable monomers from plastic waste, which can then be used to produce virgin-quality polymers, thus "closing the loop" on the polymer lifecycle. zeusinc.com
The chemical recycling of PLA, for instance, is considered more energetically favorable for obtaining lactic acid than producing it from virgin feedstock via fermentation. mdpi.com By depolymerizing end-of-life PLA, the inherent value of the material is largely recovered. zeusinc.com This process aligns with the principles of a circular economy by transforming waste into a resource.
Zinc's role in a circular economy extends beyond catalysis. As a material, zinc itself is highly recyclable, and its use in products like galvanized steel contributes to their durability and longevity. zinc.org The principles of a circular economy distinguish between technical and biological cycles, with the goal of restoring and recovering products and materials through strategies like reuse, repair, remanufacturing, and recycling. zinc.org The chemical recycling of polymers catalyzed by zinc compounds is a prime example of a technical cycle that contributes to a more sustainable and resource-efficient future. nih.gov
Computational and Theoretical Investigations of Zn Hmds 2 Systems
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful computational method to explore the mechanisms of reactions involving Zn(HMDS)2. DFT calculations allow for the detailed examination of potential energy surfaces, providing a roadmap of the reaction pathway from reactants to products.
Elucidation of Catalytic Cycles and Rate-Determining Steps
For instance, in a hypothetical catalytic cycle, DFT calculations might reveal that the activation energy for the bond-forming step is significantly higher than that of other steps, such as ligand exchange or product release. This information is vital for optimizing reaction conditions to enhance catalytic efficiency. The ability to pinpoint the RDS allows chemists to rationally design more effective catalysts by modifying the ligand environment or other factors to lower the energy of this critical transition state.
Recent studies have utilized DFT to investigate the role of metal-support interactions in catalysis. acs.org For example, in the electrocatalytic nitrate (B79036) reduction reaction, DFT calculations have shown that the interaction between a metal catalyst and its support can redistribute charge, optimize the adsorption energy of key intermediates, and lower the energy barrier of the rate-determining step. acs.org
Analysis of Intermediate Species and Transition States
A key strength of DFT is its ability to characterize the geometry and electronic structure of fleeting species like reaction intermediates and transition states. solubilityofthings.comorganicchemistrytutor.comreddit.com Intermediates are relatively stable species that exist in energy minima along the reaction coordinate, while transition states represent the highest energy points between intermediates or between reactants and products. solubilityofthings.comorganicchemistrytutor.comreddit.com
DFT calculations can provide detailed information about the bond lengths, bond angles, and charge distributions within these transient species. This allows for a deeper understanding of how bonds are broken and formed during a reaction. For example, in a reaction involving Zn(HMDS)2, DFT could be used to model the structure of a key intermediate where a substrate molecule is coordinated to the zinc center. The calculated bond lengths and angles would reveal the nature of the interaction between the substrate and the catalyst.
Furthermore, the analysis of transition state structures provides insights into the factors that control the activation energy of a reaction. By examining the geometry of the transition state, chemists can understand the steric and electronic factors that contribute to the energy barrier. This knowledge can then be used to design catalysts or modify reaction conditions to lower the activation energy and accelerate the reaction.
| Species Type | Key Characteristics | Significance in Reaction Mechanisms |
| Intermediate | Represents a local energy minimum on the potential energy surface; has a finite lifetime. solubilityofthings.comreddit.com | Can sometimes be isolated or detected experimentally; provides insight into the step-wise nature of a reaction. solubilityofthings.comrsc.org |
| Transition State | Represents a maximum energy point on the reaction coordinate; an unstable, transient species. solubilityofthings.comorganicchemistrytutor.comreddit.com | Cannot be isolated; its structure and energy determine the activation barrier and rate of the reaction. solubilityofthings.comresearchgate.net |
Electronic Structure Analysis and Bonding Characterization
Understanding the electronic structure and bonding within Zn(HMDS)2 and its derivatives is fundamental to comprehending its reactivity. Computational methods provide a powerful lens through which to examine these aspects at a molecular level.
Nature of Zinc-Nitrogen and Heterometallic Bonds
The nature of the bond between the zinc atom and the nitrogen atoms of the hexamethyldisilylamide ligands is a key feature of Zn(HMDS)2. DFT and other quantum chemical calculations can be used to analyze the electron density distribution and molecular orbitals, providing a detailed picture of the Zn-N bond. These studies can quantify the degree of covalent versus ionic character in the bond and explain how this bonding influences the compound's reactivity.
In heterometallic systems containing Zn(HMDS)2, computational analysis can elucidate the nature of the bonds between zinc and other metals. For instance, in a bimetallic complex, calculations can determine whether a direct metal-metal bond exists or if the metals are bridged by ligands. This information is crucial for understanding the cooperative effects that can arise in multimetallic catalysis. chemrxiv.org
Energetic Landscape of Reactivity Pathways
Computational chemistry allows for the exploration of the energetic landscape of various reaction pathways involving Zn(HMDS)2. By calculating the energies of different possible intermediates and transition states, researchers can map out the most likely reaction mechanism. This is particularly valuable for complex reactions where multiple competing pathways may exist.
The energetic landscape provides a visual representation of the reaction, with valleys corresponding to stable intermediates and mountain passes representing transition states. By comparing the heights of the energy barriers for different pathways, it is possible to predict which reaction is most likely to occur under a given set of conditions. This predictive capability is a powerful tool for guiding experimental work and for the rational design of new chemical transformations.
Computational Prediction of Structural and Dynamic Properties
In addition to elucidating reaction mechanisms and electronic structure, computational methods can also be used to predict the structural and dynamic properties of Zn(HMDS)2 and its complexes. nih.gov
Computational approaches, particularly those combining kinetic Monte Carlo and molecular dynamics simulations, can predict the three-dimensional arrangement of molecules and the interactions between them over time. nih.gov This allows for the prediction of macroscopic properties based on molecular-level information. For Zn(HMDS)2, these methods can be used to predict its structure in different solvent environments or to model its aggregation behavior in solution.
| Property | Computational Method | Predicted Information |
| Molecular Structure | DFT, Molecular Mechanics | Bond lengths, bond angles, dihedral angles, overall conformation. nih.gov |
| Vibrational Frequencies | DFT | Predicted IR and Raman spectra for comparison with experimental data. |
| Dynamic Behavior | Molecular Dynamics | Conformational changes, solvent effects, aggregation behavior. acs.org |
Ligand Effects on Reactivity and Selectivity through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate ways in which ancillary ligands can modulate the reactivity and selectivity of catalytic systems. In the context of zinc bis(hexamethyldisilylamide), or Zn(HMDS)₂, while it is often employed as a "ligand-free" catalyst, the introduction of additional donor ligands can significantly alter its catalytic behavior. Theoretical investigations provide a molecular-level understanding of these effects, which are broadly categorized into electronic and steric influences.
Computational studies on zinc-amide systems have established a foundation for predicting how ligands would interact with the Zn(HMDS)₂ core. rsc.org By modeling the system with various neutral donor ligands (L), such as amines, phosphines, or ethers, the formation of adducts of the type L-Zn(HMDS)₂ can be investigated. These studies can quantify the impact of the ligand on the geometry, stability, and electronic properties of the zinc center, which in turn dictates its reactivity in catalytic cycles.
Electronic Effects of Ligands
The electronic nature of a ligand, whether it is electron-donating or electron-withdrawing, directly influences the Lewis acidity of the zinc center. Electron-donating ligands increase the electron density at the zinc atom, which can enhance its nucleophilicity but decrease its Lewis acidity. Conversely, electron-withdrawing ligands can increase the Lewis acidity of the zinc center, making it a stronger activator for electrophilic substrates.
Computational models can predict these electronic effects by calculating parameters such as the partial atomic charges on the zinc atom and the energies of the frontier molecular orbitals (HOMO and LUMO). For instance, DFT calculations can be used to compare the electronic properties of the parent Zn(HMDS)₂ with various ligated forms.
To illustrate this, consider a hypothetical DFT study on the effect of different ligands on the electronic properties of the Zn(HMDS)₂ complex. The results could be tabulated as follows:
| Ligand (L) | Ligand Type | Calculated Zn Partial Charge (qZn) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| None | - | +1.35 | -1.20 | 4.50 |
| Ammonia (B1221849) (NH₃) | Strongly Donating | +1.28 | -1.15 | 4.65 |
| Pyridine | Donating | +1.30 | -1.18 | 4.58 |
| Tetrahydrofuran (B95107) (THF) | Weakly Donating | +1.33 | -1.19 | 4.52 |
From this illustrative data, one could infer that stronger electron-donating ligands like ammonia lead to a greater reduction in the positive charge on the zinc center and a slight increase in the HOMO-LUMO gap, suggesting a less Lewis acidic and more stable complex.
Steric Effects and Selectivity
Beyond electronics, the steric bulk of both the primary bis(hexamethyldisilylamide) ligands and any additional ancillary ligands plays a crucial role in controlling the selectivity of reactions. The large steric footprint of the HMDS ligands already imposes significant constraints on the coordination sphere of the zinc atom. The addition of another bulky ligand can further crowd the metal center, influencing which substrates can effectively bind and in what orientation.
This is particularly important in stereoselective transformations. Computational modeling can map the potential energy surface for the approach of a substrate to the L-Zn(HMDS)₂ catalyst. By calculating the transition state energies for the formation of different stereoisomers, the model can predict the enantiomeric or diastereomeric excess of a reaction. The steric repulsions between the substrate, the HMDS ligands, and the ancillary ligand in the transition state are often the determining factor for selectivity.
For example, in a hypothetical catalytic asymmetric reaction, DFT could be used to calculate the activation barriers for the formation of the major and minor products with different chiral ligands.
| Chiral Ligand (L) | Activation Energy (Major Product) (kcal/mol) | Activation Energy (Minor Product) (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted Selectivity |
|---|---|---|---|---|
| (R)-BINOL-derived Phosphine (B1218219) | 15.2 | 17.8 | 2.6 | High |
| (-)-Sparteine | 16.5 | 17.5 | 1.0 | Moderate |
| (R)-phenylethylamine | 18.0 | 18.3 | 0.3 | Low |
This hypothetical data illustrates that a bulkier, more rigid chiral ligand like a BINOL-derived phosphine could create a more defined chiral pocket around the zinc center, leading to a larger energy difference between the diastereomeric transition states (ΔΔG‡) and thus higher predicted selectivity.
Advanced Precursor Applications in Materials Chemistry
Zinc, bis(hexamethyldisilylamide) as a Precursor for Thin Film Deposition
Zinc, bis(hexamethyldisilylamide), with the chemical formula [[(CH3)3Si]2N]2Zn, serves as a high-purity source of zinc for creating thin films, which are crucial components in numerous electronic and optoelectronic devices. nih.gov Its utility stems from its suitable physical properties, such as a melting point of 12.5 °C and a density of 0.957 g/mL at 25 °C, which facilitate its use in vapor deposition processes. ripublication.com
Chemical Vapor Deposition (CVD) is a technique where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Zinc, bis(hexamethyldisilylamide) has been successfully employed as a single-source precursor in Metal-Organic Chemical Vapor Deposition (MOCVD), a variant of CVD, for the growth of thin films.
A notable application is the deposition of crystalline zinc nitride (Zn3N2) films. capes.gov.br In this process, Zinc, bis(hexamethyldisilylamide) is used in conjunction with ammonia (B1221849) as a reactive gas. The resulting films have been characterized as dense and homogenous, with X-ray diffraction (XRD) patterns confirming the presence of cubic zinc nitride. capes.gov.br This demonstrates the precursor's ability to deliver zinc in a reactive form that can combine with a nitrogen source to form nitride-based semiconductor materials. capes.gov.br
Table 1: CVD Application of Zinc, bis(hexamethyldisilylamide)
| Deposited Material | Deposition Technique | Co-reactant | Film Characteristics |
|---|
The versatility of Zinc, bis(hexamethyldisilylamide) extends to the formation of ternary materials, which contain three different elements and offer tailored properties. One such material is zinc oxysulfide (Zn(O,S)), which is used as a buffer layer in thin-film photovoltaic devices.
Heteroleptic zinc complexes derived from Zinc, bis(hexamethyldisilylamide), such as [L1Zn(N(SiMe3)2)]2, have been investigated as single-source precursors for depositing Zn(O,S). nju.edu.cn Using Aerosol-Assisted Chemical Vapor Deposition (AACVD), these precursors decompose to form thin films of the heterodichalcogenide material Zn(O,S). nju.edu.cn The composition and properties of these films can be analyzed using techniques like X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and energy-dispersive X-ray analysis (EDX), confirming the successful incorporation of zinc, oxygen, and sulfur into the material. nju.edu.cn
A significant application of Zinc, bis(hexamethyldisilylamide) is its use as a site-selective dopant in the production of p-type zinc selenide (B1212193) (ZnSe). dtic.milaminer.org Achieving efficient p-type doping in wide-bandgap semiconductors like ZnSe is a critical challenge for the fabrication of blue light-emitting diodes (LEDs) and laser diodes. researchgate.net
In Organometallic Vapor Phase Epitaxy (OMVPE), Zinc, bis(hexamethyldisilylamide) serves as a precursor that introduces nitrogen, the desired p-type dopant, bonded directly to zinc. researchgate.net This pre-existing Zn-N bond is thought to be crucial for the effective and site-selective incorporation of nitrogen into the selenium sublattice of the growing ZnSe crystal, rather than forming undesirable defects. dtic.milaminer.org This method has been demonstrated to be effective in producing p-type ZnSe, highlighting the precursor's role in overcoming challenges in semiconductor manufacturing. dtic.milaminer.org Investigations into the thermal decomposition mechanisms of this and related zinc bis(amide) compounds provide insights into their potential as designed precursors for creating materials like ZnSe:N. researchgate.net
Table 2: Doping Application in Semiconductor Production
| Semiconductor | Dopant | Deposition Method | Precursor Role |
|---|
Organometallic Precursors for Nanomaterial Synthesis
Organometallic compounds are fundamental as precursors for the synthesis of a wide array of nanomaterials, including quantum dots, nanorods, and other nanostructures. These precursors are designed to decompose under specific conditions (e.g., thermolysis in a high-boiling point solvent) to yield the desired inorganic nanocrystals.
While specific studies detailing the use of Zinc, bis(hexamethyldisilylamide) for the synthesis of isolated nanoparticles like ZnO or ZnS are not prevalent in the reviewed literature, its established role in CVD and OMVPE logically extends to nanomaterial synthesis. capes.gov.brdtic.mil These deposition techniques are themselves methods for producing nanostructured materials, either as films or discrete objects. The principles of precursor chemistry that make it suitable for thin-film growth—namely, its volatility and controlled decomposition—are also desirable for nanoparticle synthesis. For instance, other organometallic zinc complexes, such as bis(diallydithiocarbamato)zinc(II), have been used as single-source precursors to prepare zinc sulfide (B99878) (ZnS) quantum dots. nih.gov This demonstrates the general strategy of using zinc-ligand complexes to synthesize zinc-based nanoparticles. Given that Zinc, bis(hexamethyldisilylamide) provides a clean source of zinc due to the volatility of its ligands upon decomposition, it stands as a highly potential candidate for synthesizing high-purity zinc-containing nanoparticles.
Conclusion and Future Research Directions
Summary of Key Advancements in Zn(HMDS)2 Research
Zinc, bis(hexamethyldisilylamide) (Zn(HMDS)2) has emerged as a versatile and efficient catalyst in various organic transformations. Significant progress has been made in its application for the synthesis and degradation of polyesters, showcasing its potential in creating a circular materials economy. acs.org As a simple, biocompatible, and ligand-free metal catalyst, Zn(HMDS)2 has demonstrated high activity in the ring-opening polymerization (ROP) of lactones to produce a variety of sustainable polyesters, including polylactide (PLA), poly(3-hydroxybutyrate), and poly(caprolactone). acs.org These polymerizations are often characterized by controlled molecular weights and narrow molecular weight distributions.
Beyond synthesis, Zn(HMDS)2 has proven effective as a transesterification catalyst for the degradation of polyesters, breaking them down into valuable depolymerization products with high yields and chemoselectivity. acs.orgacs.org This dual capability in both the creation and recycling of polyesters underscores its importance in sustainable chemistry. The organometallic coordination chemistry of zinc, in general, has seen substantial advancements, leading to the discovery of novel reactivity and catalytic applications. researchgate.net
Emerging Trends and Unexplored Reactivity Domains
Current research is exploring the modification of the ligand skeleton in zinc amide complexes to fine-tune their catalytic properties. acs.org By introducing different substituents, researchers aim to influence the polymerization rate and the steric and electronic environment of the zinc center. For instance, electron-donating groups have been observed to increase the polymerization rate in the ROP of rac-lactide. acs.org
An emerging area of interest is the development of stimuli-responsive zinc(II) complexes that can exhibit structural conversion and on/off switching of their catalytic properties. nih.gov This "smart" catalyst design could allow for greater control over chemical reactions. Furthermore, the use of Zn(HMDS)2 as a precursor for the synthesis of other catalytically active species, such as mixed hydride-amido zinc complexes, is an active area of investigation. researchgate.net The exploration of bi-heterometallic systems, combining Zn(II) with other metals like Ag(I), has shown unexpected and significantly enhanced catalytic activity in phosphodiester hydrolysis, suggesting a promising, yet underexplored, domain for Zn(HMDS)2-derived catalysts. rsc.org
Potential for Novel Catalytic Transformations
The catalytic scope of Zn(HMDS)2 and its derivatives continues to expand. While its role in ROP and transesterification is well-established, there is significant potential for its application in other novel catalytic transformations. For example, zinc complexes have shown activity in the nitroaldol (Henry) C-C coupling reaction, demonstrating their utility in forming carbon-carbon bonds. mdpi.com Specifically, a mononuclear zinc(II) complex has been shown to be an active catalyst for the reaction between benzaldehyde (B42025) and nitromethane (B149229) or nitroethane, producing β-nitro alcohols with considerable diastereoselectivity. mdpi.com
The inherent Lewis acidity of the zinc center in Zn(HMDS)2 makes it a candidate for a wide range of reactions that are promoted by Lewis acids. dntb.gov.uaresearchgate.net Further research could explore its efficacy in reactions such as hydrosilylation, hydroboration, and other addition reactions to unsaturated bonds. The development of chiral zinc complexes derived from Zn(HMDS)2 could also open up avenues for asymmetric catalysis.
Prospects in Main Group and Coordination Chemistry
The study of Zn(HMDS)2 contributes significantly to the broader fields of main group and coordination chemistry. The synthesis of novel homo- and heteroleptic lithium zincates from Zn(HMDS)2 showcases the potential for creating complex, multi-metallic structures with unique reactivity. researchgate.net The coordination chemistry of zinc is particularly rich due to the lack of ligand field stabilization energy, allowing for a variety of coordination numbers and geometries. researchgate.net
Researchers are actively investigating the synthesis and characterization of new zinc coordination polymers and complexes with various ligands. nih.govmdpi.com These studies, often supported by computational methods like Density Functional Theory (DFT), provide fundamental insights into structure-property relationships. mdpi.comresearchgate.net For instance, the coordination environment around the zinc center, whether tetrahedral, square-planar, or trigonal bipyramidal, has a profound impact on the resulting complex's stability and catalytic activity. nih.govnih.govmdpi.com The use of Zn(HMDS)2 as a starting material provides a convenient entry point for synthesizing a diverse array of these coordination compounds.
Integration with Sustainable Chemistry Principles
The application of Zn(HMDS)2 aligns well with the principles of green chemistry. Zinc is an abundant, low-cost, and non-toxic metal, making it an environmentally benign choice for catalysis. dntb.gov.uaresearchgate.net The high efficiency of Zn(HMDS)2 as a catalyst allows for reactions to be carried out under mild conditions, often solvent-free, which reduces energy consumption and waste generation. acs.orgacs.org
The most prominent example of its integration with sustainable chemistry is its role in the circular economy of polyesters. acs.org By catalyzing both the synthesis of biodegradable polymers from renewable resources and their subsequent chemical recycling into valuable monomers, Zn(HMDS)2 facilitates a closed-loop system. acs.orgacs.org The development of greener alternative products and processes using zinc-based catalysts is a key area of focus, with the goal of replacing more hazardous or less efficient catalytic systems. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Future research will likely continue to leverage the sustainable attributes of Zn(HMDS)2 to develop new and improved environmentally friendly chemical processes.
Q & A
Q. What are the standard synthetic protocols for preparing Zinc bis(hexamethyldisilylamide), and how is its structural integrity validated?
Zinc bis(hexamethyldisilylamide) is typically synthesized by reacting zinc precursors (e.g., ZnCl₂) with hexamethyldisilylamide salts (e.g., KHMDS or LiHMDS) in anhydrous tetrahydrofuran (THF) under reflux. A general procedure involves refluxing stoichiometric amounts of the reactants for 24–48 hours, followed by vacuum distillation to remove solvents and excess reagents . Structural validation requires X-ray crystallography to confirm the octahedral coordination geometry around the zinc center, complemented by NMR spectroscopy (¹H, ¹³C, and ²⁹Si) to verify ligand integrity and purity .
Q. What role does Zinc bis(hexamethyldisilylamide) play as a base in deprotonation reactions?
The hexamethyldisilylamide ligand is highly sterically hindered, making it a strong, non-nucleophilic base. In ketone deprotonation, it preferentially abstracts less hindered protons under kinetic control, favoring the formation of less substituted enolates. This selectivity is critical in synthesizing regiospecific intermediates for organic transformations . Methodologically, the base’s steric bulk can be adjusted by using alternative silylamide ligands (e.g., hexaethyldisilylamide) for tailored reactivity .
Q. How should researchers document experimental procedures involving Zinc bis(hexamethyldisilylamide) to ensure reproducibility?
Detailed protocols must include solvent purity, reaction temperature, stoichiometry, and purification steps. For reproducibility, the "Materials and Methods" section should specify handling under inert atmospheres (e.g., Schlenk lines) and characterization data (e.g., melting points, spectroscopic peaks). Known compounds require literature citations, while novel derivatives necessitate full spectral data and purity analyses (e.g., HPLC) .
Advanced Research Questions
Q. How do steric and electronic properties of Zinc bis(hexamethyldisilylamide) influence its catalytic efficiency in transesterification?
The ligand’s steric bulk prevents undesired side reactions (e.g., ligand displacement), enhancing catalytic stability. For example, zinc complexes with bis(imidazole) ligands achieve high turnover in transesterification due to rigid octahedral geometries, as confirmed by X-ray crystallography . Comparative studies with less hindered bases (e.g., NaOtBu) reveal lower efficiency, highlighting the role of steric protection in maintaining active sites .
Q. What analytical methods resolve contradictions in thermal stability data for Zinc bis(hexamethyldisilylamide) derivatives?
Thermogravimetric analysis (TGA) under inert atmospheres can quantify decomposition steps. For instance, residual mass data for Zn-SSP complexes (C2–C8 alkyl chains) show varying stability: C2 derivatives retain 31.67% mass after three decomposition steps, while C8 derivatives retain 27.4% . Discrepancies may arise from ligand hydrophobicity or crystallinity; differential scanning calorimetry (DSC) and powder XRD help correlate thermal behavior with structural features .
Q. How can researchers optimize reaction conditions when using Zinc bis(hexamethyldisilylamide) in air-sensitive organometallic syntheses?
Key steps include:
- Inert Atmosphere : Use gloveboxes or Schlenk techniques to prevent hydrolysis/oxidation.
- Solvent Selection : Anhydrous THF or toluene minimizes side reactions.
- Catalyst Recycling : Stability tests (e.g., five reuse cycles with <5% activity loss) confirm robustness under rigorous conditions .
- Substrate Scope : Evaluate sterically demanding alcohols (e.g., tertiary alcohols) to assess limitations in catalytic turnover .
Q. What strategies address conflicting reports on the ligand’s donor strength in Zinc bis(hexamethyldisilylamide) complexes?
Spectroscopic techniques (e.g., IR, XPS) and computational modeling (DFT) quantify donor-acceptor interactions. For example, the hexamethyldisilylamide ligand’s weak σ-donor strength can be contrasted with stronger donors (e.g., RE-NHCs synthesized via KHMDS), where increased electron density at the zinc center improves catalytic activity . Comparative kinetic studies under standardized conditions (e.g., TOF measurements) further reconcile discrepancies .
Methodological Guidelines
- Data Presentation : Tabulate thermal decomposition residuals (e.g., C2: 31.67%, C8: 27.4%) and melting points (C2: 140–142°C experimental vs. 143.1°C calculated) to highlight trends .
- Critical Analysis : Discuss deviations between theoretical and experimental results (e.g., steric effects in melting point calculations) .
- Literature Review : Cite systematic reviews (e.g., Cochrane Handbook) for meta-analyses of catalytic performance across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
